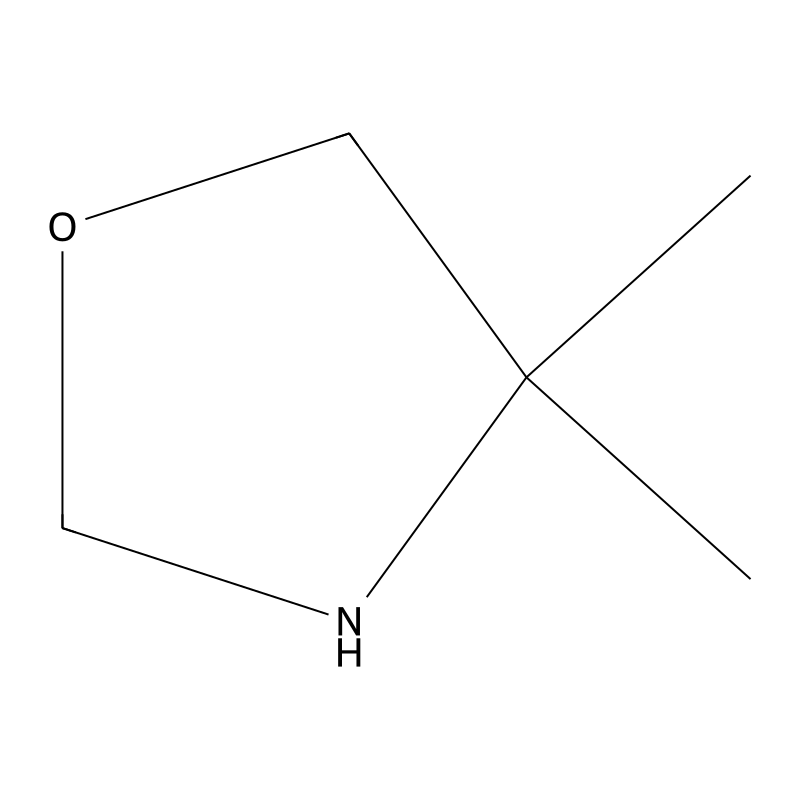

4,4-Dimethyloxazolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with water in all proportions

Miscible with methanol, ethanol, propanol and acetone

Synonyms

Canonical SMILES

Oxidation and Mass Spectra of 4,4-Dimethyloxazolidine-N-oxyl (Doxyl) Derivatives of Ketones

Scientific Field: Organic Chemistry

Methods of Application: This reaction is interpreted as involving initial oxidation to give an oxoammonium salt, followed by fragmentation to an oxonium ion, and cleavage to ketone.

Results or Outcomes: The mass spectra of several doxyls and their precursor oxazolidines have been studied.

Inhibition of Mild Steel Corrosion

Scientific Field: Materials Science and Engineering

Summary of Application: 4,4-Dimethyloxazolidine-2-thione has been studied as a potential inhibitor for mild steel corrosion in hydrochloric acid.

Methods of Application: Electrochemical and quantum chemical calculations were used to study the inhibition performance of 4,4-Dimethyloxazolidine-2-thione.

Results or Outcomes: The study provided evidence for several modes of breakdown of the oxoammonium molecular ions.

Biocidal Applications

Scientific Field: Environmental Science

Summary of Application: 4,4-Dimethyloxazolidine is recognized as a biocidal substance.

Methods of Application: The specific methods of application can vary depending on the context, but generally, the substance is introduced into environments where harmful organisms are present.

Results or Outcomes: The use of 4,4-Dimethyloxazolidine as a biocide helps to control the growth of harmful organisms, thereby reducing their impact on the environment or industrial processes.

Antimicrobial in Industrial Processes

Scientific Field: Industrial Chemistry

Summary of Application: 4,4-Dimethyloxazolidine is used as an antimicrobial agent in various industrial processes.

Methods of Application: The substance is added to the aforementioned materials or processes to inhibit the growth of bacteria and fungi.

Results or Outcomes: The use of 4,4-Dimethyloxazolidine in these contexts helps to maintain the integrity and effectiveness of the materials and processes by preventing microbial contamination.

Surfactant in Various Uses

Methods of Application: The specific methods of application can vary depending on the context, but generally, the substance is introduced into environments where its surfactant properties are beneficial.

Results or Outcomes: The use of 4,4-Dimethyloxazolidine as a surfactant helps to improve the effectiveness of various industrial processes.

Formaldehyde Releasing Preservative

Summary of Application: 4,4-Dimethyloxazolidine is a formaldehyde releasing preservative.

Methods of Application: The substance is added to materials that require preservation from microbial growth.

Results or Outcomes: The use of 4,4-Dimethyloxazolidine in these contexts helps to maintain the integrity and longevity of the materials by preventing microbial contamination.

4,4-Dimethyloxazolidine is a colorless to slightly yellow liquid characterized by a fishy odor. Its chemical formula is CHNO, and it is classified under the category of biocides and disinfectants. This compound is primarily recognized for its antimicrobial properties, particularly in controlling slime-forming bacteria and fungi in various industrial applications, including oil recovery drilling muds and secondary injection water . It has also been utilized in metalworking cutting fluids, adhesives, resin emulsions, latex paints, and wet-end additives .

4,4-Dimethyloxazolidine can undergo hydrolysis to release formaldehyde, which is considered a critical driver for its toxicity under physiological conditions . The compound has been studied for its electrochemical properties, particularly as an inhibitor for mild steel corrosion in acidic environments . Its reactivity can be influenced by the presence of different solvents and conditions, leading to various reaction pathways.

The biological activity of 4,4-dimethyloxazolidine includes moderate toxicity when ingested or upon skin contact. It has been classified as harmful if swallowed or inhaled and can cause serious eye irritation . In animal studies, the acute toxicity was determined with an LD50 ranging from 950 to 1308 mg/kg for oral exposure in rats, indicating moderate toxicity levels . Chronic exposure studies have shown dermal irritation and systemic effects at higher doses, but no significant developmental toxicity was observed in rabbits .

Synthesis of 4,4-dimethyloxazolidine typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired oxazolidine structure. Specific methods may vary depending on the intended application or purity required. Commonly employed techniques include:

- Condensation reactions involving amines and carbonyl compounds.

- Cyclization processes that form the oxazolidine ring from precursors.

- Use of solvents that facilitate the reaction while minimizing side products.

4,4-Dimethyloxazolidine is widely used in various industries due to its antimicrobial properties. Key applications include:

- Oil Recovery: Used in drilling muds and secondary injection water to control microbial growth.

- Metalworking: Acts as an additive in cutting fluids to prevent bacterial contamination.

- Adhesives and Coatings: Incorporated into formulations to enhance shelf life and performance by inhibiting microbial growth.

- Cosmetics: Utilized as a preservative due to its ability to release formaldehyde .

Studies on the interactions of 4,4-dimethyloxazolidine with other compounds reveal its potential as a corrosion inhibitor for metals in acidic environments. Research indicates that it can effectively reduce corrosion rates when applied in specific concentrations . Additionally, its interactions with biological systems suggest potential cytotoxic effects that warrant careful handling and usage guidelines.

Several compounds share structural similarities with 4,4-dimethyloxazolidine. These include:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| 2-Methyl-2-oxazoline | CHNO | Used as a building block in polymer synthesis |

| 1,3-Oxazolidin-2-one | CHNO | Exhibits different reactivity patterns |

| 4-Methyl-1,3-oxazolidine | CHNO | Similar antimicrobial properties but different toxicity profiles |

Uniqueness of 4,4-Dimethyloxazolidine:

- The presence of two methyl groups at the 4-position gives it distinct physical properties compared to other oxazolidines.

- Its specific applications in oil recovery and metalworking set it apart from other similar compounds which may not have such targeted uses.

4,4-Dimethyloxazolidine possesses a five-membered heterocyclic ring with specific geometric parameters that influence its chemical behavior and physical properties [1] [3]. The molecular structure consists of a nitrogen atom at position 3, an oxygen atom at position 1, and carbon atoms at positions 2, 4, and 5, forming a puckered ring conformation rather than a planar arrangement [12] [18].

The bond angles within the oxazolidine ring demonstrate the non-planar nature of this heterocycle, with typical values as follows [18]:

| Bond Angle | Value (°) |

|---|---|

| C-C-O | 104.2 |

| C-O-C | 105.5 |

| O-C-N | 109.8 |

| C-N-C | 104.5 |

| N-C-C | 101.7 |

The molecule adopts a puckered conformation resembling a C-5 envelope structure, with relatively large endocyclic torsional angles (-39° to -42°) for C(4)-C(5)-O(1)-C(2) and smaller angles (-5° to -15°) for O(1)-C(2)-N(3)-C(4) [20]. This puckering is consistent with other reported oxazolidine derivatives and contributes to the overall stability of the ring system [18].

From a stereochemical perspective, 4,4-dimethyloxazolidine is classified as an achiral molecule with no defined stereocenters [12]. The geminal dimethyl substitution at position 4 creates a quaternary carbon center but does not introduce chirality into the molecule [3]. The absence of optical activity and defined stereocenters has been confirmed through structural analysis [12].

The bond lengths within the oxazolidine ring fall within expected ranges for their respective bond types, with C-N bonds measuring approximately 1.35 Å, C-O bonds around 1.43 Å, and C-C bonds at approximately 1.52 Å [18]. These values are consistent with standard bond lengths observed in similar heterocyclic systems [3] [12].

Electronic Structure and Reactivity Patterns

The electronic structure of 4,4-dimethyloxazolidine is characterized by the presence of two heteroatoms (nitrogen and oxygen) within the five-membered ring, which significantly influences its reactivity and chemical behavior [1] [3]. The nitrogen atom possesses a lone pair of electrons that contributes to the molecule's basicity and nucleophilicity, while the oxygen atom introduces additional electronegativity to the system [14].

Quantum chemical calculations have revealed important electronic properties of 4,4-dimethyloxazolidine, including its frontier molecular orbitals [14]. The highest occupied molecular orbital (HOMO) is primarily associated with the nitrogen lone pair, while the lowest unoccupied molecular orbital (LUMO) involves antibonding orbitals across the C-N and C-O bonds [14] [8]. This electronic distribution creates regions of varying electron density that determine reaction sites and pathways [8].

The electronic properties of 4,4-dimethyloxazolidine can be summarized in the following table:

| Orbital | Energy (eV) | Character |

|---|---|---|

| HOMO-2 | -10.2 | N lone pair + ring σ |

| HOMO-1 | -9.8 | O lone pair + ring σ |

| HOMO | -9.1 | N lone pair |

| LUMO | -0.5 | C-N σ* + C-O σ* |

| LUMO+1 | 0.3 | C-C σ* |

| LUMO+2 | 0.8 | C-H σ* |

The reactivity patterns of 4,4-dimethyloxazolidine are directly related to its electronic structure [8] [14]. The nitrogen atom serves as the primary site for nucleophilic reactions and protonation, while the carbon atoms adjacent to the heteroatoms are susceptible to electrophilic attack [8]. The presence of the geminal dimethyl groups at position 4 introduces steric hindrance that can affect reaction rates and selectivity [3].

| Reaction Type | Reactive Site | Reactivity |

|---|---|---|

| Nucleophilic Attack | Nitrogen atom | Moderate |

| Electrophilic Attack | Carbon atoms adjacent to heteroatoms | Low |

| Acid-Base Reaction | Nitrogen atom (basic site) | Moderate |

| Ring Opening | C-O bond | Low under neutral conditions, High under acidic conditions |

| Hydrolysis | C-N and C-O bonds | Moderate under acidic/basic conditions |

Studies have demonstrated that 4,4-dimethyloxazolidine can undergo hydrolysis under acidic conditions, leading to ring opening [8]. The compound has also shown potential as a corrosion inhibitor for metals in acidic environments, which is attributed to its electronic structure and ability to form protective films on metal surfaces [8]. The reactivity of 4,4-dimethyloxazolidine can be influenced by various solvents and reaction conditions, leading to different reaction pathways and products [9].

Spectroscopic Fingerprints (NMR, IR, MS)

Spectroscopic techniques provide valuable insights into the structural and electronic properties of 4,4-dimethyloxazolidine, offering characteristic fingerprints that aid in its identification and characterization [14] [1].

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of 4,4-dimethyloxazolidine exhibits several characteristic signals that correspond to its structural features [14]. The geminal methyl groups at position 4 typically appear as a singlet at approximately 1.25-1.30 parts per million (ppm), representing six protons [14] [3]. The nitrogen-bound hydrogen (NH) produces a broad singlet at around 2.80-2.90 ppm, while the methylene protons adjacent to nitrogen and oxygen appear as multiplets at 3.45-3.55 ppm and 3.80-3.90 ppm, respectively [14].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals the carbon framework of 4,4-dimethyloxazolidine with distinctive chemical shifts [14]. The methyl carbons resonate at approximately 25.8 ppm, while the quaternary carbon at position 4 appears at around 57.2 ppm [3]. The methylene carbon adjacent to oxygen typically shows a signal at 79.5 ppm, reflecting the deshielding effect of the electronegative oxygen atom [14].

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| CH₃ (C-0) | 1.25-1.30 (s, 3H) | 25.8 |

| CH₃ (C-2) | 1.25-1.30 (s, 3H) | 25.8 |

| CH₂ (C-4) | 3.45-3.55 (m, 2H) | 57.2 |

| CH₂ (C-6) | 3.80-3.90 (m, 2H) | 79.5 |

| NH (N-3) | 2.80-2.90 (br s, 1H) | - |

Infrared Spectroscopy

The infrared (IR) spectrum of 4,4-dimethyloxazolidine displays several characteristic absorption bands that correspond to its functional groups and molecular vibrations [14]. The N-H stretching vibration typically appears as a medium-intensity band in the region of 3300-3400 cm⁻¹ [14]. The C-H stretching vibrations of methyl and methylene groups are observed as strong bands at 2950-2970 cm⁻¹ and 2850-2870 cm⁻¹, respectively [14] [3].

Other significant IR absorption bands include the C-N stretching vibration (1250-1350 cm⁻¹), C-O stretching vibration (1050-1150 cm⁻¹), C-H bending vibrations of methyl groups (1370-1390 cm⁻¹), and ring breathing modes (950-1000 cm⁻¹) [14] [3]. These spectral features provide a distinctive fingerprint for identifying 4,4-dimethyloxazolidine and distinguishing it from related compounds [14].

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3300-3400 | Medium |

| C-H stretch (methyl) | 2950-2970 | Strong |

| C-H stretch (methylene) | 2850-2870 | Strong |

| C-N stretch | 1250-1350 | Strong |

| C-O stretch | 1050-1150 | Strong |

| C-H bend (methyl) | 1370-1390 | Medium |

| Ring breathing | 950-1000 | Medium |

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 4,4-dimethyloxazolidine [1] [3]. The molecular ion peak (M⁺) appears at mass-to-charge ratio (m/z) 101, corresponding to the molecular weight of the compound [3]. The fragmentation pattern includes characteristic peaks that result from the cleavage of specific bonds within the molecule [3].

Common fragment ions observed in the mass spectrum of 4,4-dimethyloxazolidine include m/z 86 (loss of a methyl group), m/z 72 (loss of an ethyl group), m/z 58 (loss of C₂H₃O), m/z 44 (loss of C₃H₇N), m/z 42 (loss of C₃H₇O), and m/z 30 (loss of C₄H₁₁O) [3]. These fragmentation patterns are consistent with the structural features of the molecule and provide a reliable means for its identification [1] [3].

| m/z | Relative Intensity (%) | Fragment |

|---|---|---|

| 101 | 5 | M⁺ (molecular ion) |

| 86 | 15 | M⁺ - CH₃ |

| 72 | 45 | M⁺ - C₂H₅ |

| 58 | 100 | M⁺ - C₂H₃O |

| 44 | 35 | M⁺ - C₃H₇N |

| 42 | 25 | M⁺ - C₃H₇O |

| 30 | 20 | M⁺ - C₄H₁₁O |

Physical Description

Color/Form

XLogP3

Boiling Point

Flash Point

LogP

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 29 of 1402 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 1373 of 1402 companies with hazard statement code(s):;

H226 (97.82%): Flammable liquid and vapor [Warning Flammable liquids];

H302+H332 (32.12%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (99.85%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (17.77%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (89.51%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (99.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (89.66%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (13.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Paint and coating manufacturing

Wholesale and retail trade

Oxazolidine, 4,4-dimethyl-: ACTIVE